Superior Anticonvulsant Potency of Methoxymethyl-Derived Lacosamide Analog vs. Methoxy Analog
In a direct head-to-head comparison of lacosamide analogs, the derivative synthesized from (4-(methoxymethyl)phenyl)methanamine (compound (R)-17) demonstrated potent anticonvulsant activity in the maximal electroshock (MES) seizure model in mice. In contrast, the analog synthesized from the closely related comparator 4-methoxybenzylamine (compound (R)-35, R = OCH3) showed no activity at the highest tested dose [1].
| Evidence Dimension | Anticonvulsant activity in vivo (MES model, mice, intraperitoneal) |
|---|---|
| Target Compound Data | ED50 = 20 mg/kg (18-23 mg/kg) |
| Comparator Or Baseline | 4-Methoxybenzylamine-derived analog (R)-35: >300 mg/kg (inactive) |
| Quantified Difference | >15-fold difference in potency; the methoxy analog is inactive. |
| Conditions | Maximal electroshock (MES) seizure test in mice following intraperitoneal (ip) administration. ED50 is the median effective dose required to protect 50% of animals from seizure. |
Why This Matters
This demonstrates a binary, activity-defining role for the methoxymethyl group, making the compound essential for synthesizing active analogs in this therapeutic class.
- [1] Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. View Source
